![molecular formula C19H20N4O2S B2755265 2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide CAS No. 873857-07-9](/img/structure/B2755265.png)
2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT)” is one of the key materials for making naphthalene . It’s worth noting that the structure of MMT is similar to the compound you’re asking about, but it’s not exactly the same.
Synthesis Analysis
Two aromatic imidazole-functionalized ligands (BTZ-PI-OH and BTZ-IM-OH) and their difluoroboron complexes (BTZ-PI-BF2 and BTZ-IM-BF2) were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of these compounds was characterized by NMR (1H and 13C), HR-MS and FT-IR spectra .Physical And Chemical Properties Analysis
The photophysical, electrochemical properties and thermal stability of the ligands and the difluoroboron complexes were systematically investigated . The ligands exhibited dual fluorescence (enol emission and keto emission) due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) in solution .科学的研究の応用
Antiproliferative and Apoptosis-inducing Agents
A study focused on the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazole derivatives, highlighting one compound displaying significantly improved antiproliferative activity against various human cancer cell lines. This derivative induced apoptosis and cell cycle arrest at the G1 phase in A549 cells, suggesting potential as anticancer agents (Zhang et al., 2018).
Antimicrobial Activity
Research into 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole demonstrated these compounds' effectiveness against various bacterial and fungal species. Their structural makeup allows for significant antimicrobial properties, potentially useful in developing new antimicrobial agents (Patel & Shaikh, 2010).
Electrochemical Synthesis Techniques
Electrochemical methods were applied for synthesizing disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol. This approach highlights an innovative pathway for creating disulfide bonds, which could be beneficial in various scientific research applications, including material science and synthetic chemistry (Esmaili & Nematollahi, 2013).
Structural and Spectral Analysis
The structural and spectral analysis of compounds similar to 2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide, such as mannich bases and benzimidazole derivatives, provides insights into their molecular configurations and potential applications. These analyses contribute to understanding the physicochemical properties and reactivity of such compounds, supporting their application in drug design and material science (Franklin et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(21-8-9-23-10-12-25-13-11-23)14-4-3-7-20-17(14)19-22-15-5-1-2-6-16(15)26-19/h1-7H,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQUGYCJRBIQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

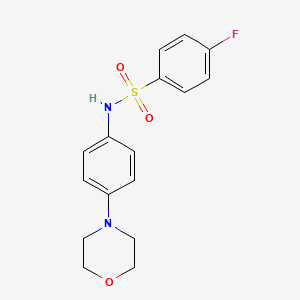
![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)

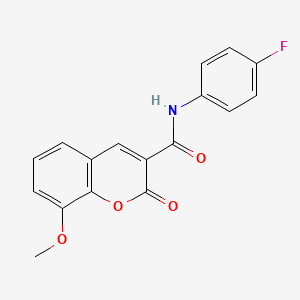



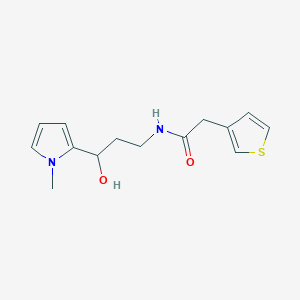
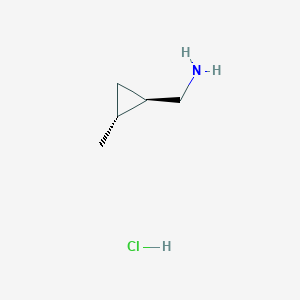

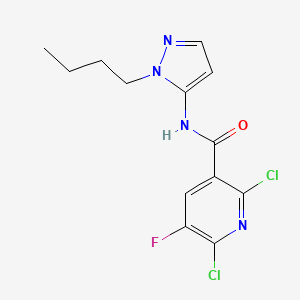
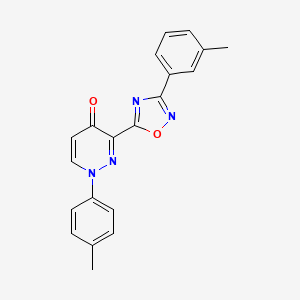
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)
![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)